molecular formula C18H18O2 B1673403 Honokiol CAS No. 35354-74-6

Honokiol

Cat. No.: B1673403
CAS No.: 35354-74-6
M. Wt: 266.3 g/mol
InChI Key: FVYXIJYOAGAUQK-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

Honokiol is a bioactive compound primarily derived from the Magnolia species. Extensive research has revealed that it exerts broad-range anticancer activity by targeting multiple cellular processes and pathways involved in cancer progression . While it interacts with various molecular components, some of its primary targets include:

Action Environment

Environmental factors, such as pH, oxygen levels, and tissue-specific conditions, can influence this compound’s efficacy and stability

Safety and Hazards

It is recommended to wash hands after use and not to eat, drink, and smoke in work areas . Possible side effects of taking honokiol include nausea, dizziness, headaches, and stomach upset .

Future Directions

Honokiol has several pharmacological effects, leading to its exploration as a potential therapy for neurological diseases (NDs), including Alzheimer’s disease (AD), Parkinson’s disease (PD), cerebral ischemia, anxiety, depression, spinal cord injury, and so on . This compound derivatives have been highlighted recently as possible therapeutic options for NDs .

Biochemical Analysis

Biochemical Properties

Honokiol interacts with various enzymes, proteins, and other biomolecules. As a polyphenol, it is relatively small and can interact with cell membrane proteins through intermolecular interactions like hydrogen bonding, hydrophobic interactions, or aromatic pi orbital co-valency . It has been identified as a potent activator of SIRT3, demonstrating antioxidant properties and enhancing the functioning of mitochondria .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been found to induce survival inhibition and apoptosis in vitro in various cancer cell lines and to suppress in vivo tumor growth in xenograft models . This compound also enhances the sensitivity of different cancer cells to chemotherapeutic drugs . It exerts its antioxidant properties by blocking reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage and cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It directly binds to the AMPKγ1 subunit to robustly activate AMPK signaling . This activation leads to increased phosphorylation of the downstream target of AMPK, acetyl-coenzyme A carboxylase (ACC), and inhibition of phosphorylation of p70S6kinase (pS6K) and eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) .

Temporal Effects in Laboratory Settings

This compound exhibits a biphasic kinetic profile characterized by an initial rapid distribution phase and a subsequent slower elimination phase . The elimination half-life for this compound after intravenous administration is approximately 40-60 minutes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A single oral dose of this compound as low as 0.2 mg/kg can significantly increase exploratory behavior and decrease anxiety-related behavior .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been observed to trigger the HIF-1α-VEGF signaling pathway both in vitro and in vivo at a molecular level . Additionally, it has been found to enhance the protein expression levels of SYN 1 and PSD 95 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a biphasic kinetic profile characterized by an initial rapid distribution phase and a subsequent slower elimination phase .

Subcellular Localization

Studies on the subcellular localization of this compound have indicated a wide variety of localization patterns

Chemical Reactions Analysis

Types of Reactions: Honokiol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, this compound can be hydroxylated and selectively acylated using specific reagents . It also undergoes sulfation and glucuronidation in the human liver, leading to rapid excretion .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions include various hydroxylated, acylated, and glucuronidated derivatives of this compound .

Comparison with Similar Compounds

Honokiol is often compared with magnolol, another neolignan biphenol found in Magnolia species. While both compounds share similar chemical structures, they exhibit different physicochemical and stability properties . Magnolol shows higher solubility at alkaline pH values, whereas this compound is more stable at acidic pH values . Other similar compounds include 4-O-methylthis compound and obovatol, which also possess therapeutic properties but differ in their specific biological activities .

This compound’s unique ability to cross the blood-brain barrier and its broad range of pharmacological effects make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYXIJYOAGAUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188845
Record name Honokiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35354-74-6, 947686-05-7
Record name Honokiol
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Record name Honokiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Honokiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293100
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Record name Honokiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-2,4'-diol, 3',5-di-2-propen-1-yl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.079
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Record name Reaction mass of 5,5'-Diallyl-2,2'-Dihydroxybiphenyl (ca. 50%) and 3,5'-Diallyl-4,2'-Dihydroxybiphenyl (ca. 50%)
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Record name HONOKIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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